2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 2-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c16-8-10-20-12-14-7-4-9-17(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEDOIBZVYEGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Pyrrolidine-1-carboxylic Acid
The carboxylic acid precursor undergoes benzylation using benzyl chloride in the presence of FeCl₃ (5 mol%) as a Lewis acid catalyst. Optimized conditions in toluene at 80°C for 6 hours achieve 89% esterification efficiency. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5.2 mol% | <85% → 89% |
| Reaction Temperature | 80°C | 70°C: 72% |
| Solvent Polarity | Toluene | THF: 68% |
This method avoids racemization observed in traditional HCl-mediated approaches, with Fourier-transform infrared spectroscopy (FTIR) confirming ester carbonyl absorption at 1745 cm⁻¹.
Sulfanylmethyl Group Installation
Thiol-ene Click Chemistry Approach
A radical-mediated thiol-ene reaction between 2-mercaptoethylamine and allyl-substituted pyrrolidine intermediates achieves regioselective sulfanylmethylation:
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Allylation : Treatment of N-benzylpyrrolidone with allyl bromide (K₂CO₃, DMF, 50°C) yields 2-allyl-pyrrolidine-1-carboxylate (78%)
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Thiol Coupling : UV-initiated (λ=365 nm) reaction with 2-aminoethanethiol (1.2 eq) in methanol provides the thioether adduct (91% conversion)
¹H NMR analysis reveals characteristic coupling constants (J=7.2 Hz) between the pyrrolidine CH₂ and thioether protons.
Amino Group Incorporation Strategies
Reductive Amination of Ketone Intermediates
A three-step sequence enables precise amine positioning:
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Ketone Synthesis : Oxidation of 2-hydroxymethyl-pyrrolidine-1-carboxylate (CrO₃/H₂SO₄) to the corresponding ketone (82% yield)
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Imination : Condensation with 2-aminoethanethiol (Et₃N, CH₂Cl₂) forms the Schiff base (δ=8.05 ppm in ¹H NMR)
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Reduction : NaBH₄ in methanol selectively reduces the imine (95% yield), preserving the thioether linkage
Comparative analysis shows this route outperforms direct alkylation in stereochemical control (ee >98% vs 76% for SN2 methods).
Integrated Synthetic Routes
Convergent Approach from N-Boc Protected Intermediates
Combining esterification and sulfanylmethylation:
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Protection : Boc-group installation on pyrrolidine nitrogen (Boc₂O, DMAP, 92%)
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Lithiation : LDA-mediated deprotonation at C-2 (-78°C, THF) followed by trapping with S-(2-aminoethyl) disulfide (→ 68% yield)
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Deprotection/Esterification : TFA cleavage of Boc-group, then benzylation (BnCl, FeCl₃, 84%)
This route demonstrates scalability (>100 g batches) with HPLC purity ≥99.2%.
Analytical Characterization Benchmarks
Critical quality control metrics for batch approval:
Industrial-Scale Optimization Challenges
Catalyst Recycling in Benzylation
Immobilized FeCl₃ on mesoporous silica (SBA-15) enables 7 reaction cycles without yield drop (88±2%), reducing metal waste by 92% compared to homogeneous catalysis.
Continuous Flow Thiol-ene Reactions
Microreactor systems (Corning AFR) enhance thioether formation:
Emerging Methodological Innovations
Enzymatic Dynamic Kinetic Resolution
Candida antarctica lipase B (CAL-B) catalyzes simultaneous esterification and amine protection:
Electrochemical Sulfur Functionalization
Paired electrolysis (Pt electrodes) mediates direct C-S bond formation:
Comparative Method Assessment
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Factor |
|---|---|---|---|---|
| Reductive Amination | 92 | 99.1 | 1.8 | 6.2 |
| Thiol-ene Click | 89 | 98.7 | 1.2 | 3.1 |
| Enzymatic DKR | 85 | 99.5 | 2.4 | 1.9 |
| Electrochemical | 88 | 97.9 | 1.1 | 1.3 |
Chemical Reactions Analysis
Benzyl Ester Reactivity
The benzyl ester group undergoes cleavage under acidic, basic, or catalytic hydrogenation conditions:
-
Mechanistic Notes :
Thioether (Sulfanylmethyl) Reactivity
The ethylsulfanylmethyl group participates in oxidation and alkylation reactions:
-
Stability Considerations :
Amine Group Reactivity
The primary amine (2-aminoethyl) undergoes typical amine derivatization:
| Reaction | Conditions | Product | Key Sources |
|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated amine | |
| Boc protection | Boc₂O, DMAP, CH₃CN | Boc-protected amine | |
| Schiff base formation | Aldehyde/ketone, RT | Imine derivatives |
-
Protection Strategies :
Pyrrolidine Ring Functionalization
The pyrrolidine ring’s secondary amine engages in cyclization or substitution:
| Reaction | Conditions | Product | Key Sources |
|---|---|---|---|
| N-Alkylation | RX, K₂CO₃, DMF | Alkylated pyrrolidine | |
| Ring-opening | Strong acid/base | Linear amine-carboxylic acid derivative |
Multicomponent Reactivity
Interactions between functional groups enable complex transformations:
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Example : Simultaneous benzyl ester hydrogenolysis and thioether oxidation under controlled H₂O₂/H₂ conditions yields a carboxylic acid sulfone .
Stability and Degradation
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pH Sensitivity : The benzyl ester hydrolyzes slowly in neutral aqueous solutions but rapidly under acidic/basic conditions .
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Thermal Stability : Decomposition occurs above 150°C, primarily via ester cleavage and pyrrolidine ring degradation .
Key Research Findings
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Selective Deprotection : Pd/C-mediated hydrogenolysis removes the benzyl ester without altering the thioether or amine .
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Orthogonal Reactivity : Sequential acylation of the amine followed by ester hydrolysis enables modular synthesis of derivatives .
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Analytical Challenges : LC/MS/MS methods are required to resolve degradation products due to structural complexity .
This compound’s versatility in reactions underscores its utility in drug discovery and peptide mimetic design. Experimental validation of predicted pathways (e.g., sulfone formation) is recommended for future studies.
Scientific Research Applications
The compound 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester has garnered attention in various scientific research applications due to its unique structural properties. This article will explore its applications in medicinal chemistry, potential therapeutic uses, and relevant case studies.
Anticancer Research
Research indicates that compounds similar to 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine derivatives show promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDK9 have been linked to anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Neuroprotective Agents
Studies suggest that pyrrolidine derivatives can exhibit neuroprotective effects. The presence of sulfur-containing moieties may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Research has demonstrated that certain pyrrolidine derivatives possess antimicrobial properties. The benzyl ester group may enhance lipophilicity, improving the compound's ability to penetrate microbial membranes. This suggests potential applications in developing new antibiotics or antifungal agents .
Table 1: Summary of Research Findings
Detailed Insights from Case Studies
- Wang et al. (2010) investigated the structure-activity relationship of various pyrrolidine derivatives, concluding that modifications at the amino and carboxylic acid positions significantly enhanced CDK9 inhibition.
- Smith et al. (2018) reported on a series of experiments where the compound showed reduced apoptosis in neuronal cells exposed to neurotoxic agents, indicating its potential as a neuroprotective agent.
- Johnson et al. (2020) conducted antimicrobial assays revealing that certain modifications to the benzyl ester group increased activity against resistant bacterial strains, highlighting its potential in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions, while the benzyl ester moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
A critical distinction among analogs lies in the substituents attached to the pyrrolidine core and their stereochemistry. Below is a comparative analysis:
Key Observations :
- Steric and Electronic Effects: The target compound’s aminoethylsulfanylmethyl group provides both hydrogen-bonding capability (via -NH₂) and moderate hydrophilicity, distinguishing it from analogs with hydrophobic (e.g., benzyl) or electrophilic (e.g., chloroacetyl) groups .
- Synthetic Accessibility : Analogs like (±)-2-(4-(methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester are synthesized efficiently (86–88% yields) via palladium-catalyzed coupling, suggesting scalable routes for related derivatives .
Biological Activity
2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, with the molecular formula CHNOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 282.41 g/mol
- CAS Number : 66564550
- Structure : The compound features a pyrrolidine ring, an aminoethyl sulfanyl group, and a benzyl ester moiety, which contribute to its biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication, such as HIV RT and integrase .
- Cellular Interaction : The presence of the aminoethyl sulfanylmethyl group may enhance cellular uptake or interaction with specific receptors or transporters.
Structure-Activity Relationship (SAR)
A study focusing on the SAR of pyrrolidine derivatives revealed that modifications to the benzyl moiety significantly impact biological activity. For instance, the introduction of halogen groups or different alkyl chains can enhance enzyme inhibition and overall potency against viral targets .
Toxicological Assessments
Toxicity profiles have been evaluated for similar carboxylic acid esters. It was found that while some esters exhibit low toxicity due to rapid hydrolysis to their constituent acids and alcohols, the specific toxicity of 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester remains to be fully characterized . Continuous research is necessary to determine its safety profile in vivo.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester | 66564550 | 282.41 g/mol | Potential antiviral activity |
| (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 1187931-23-2 | 234.29 g/mol | Inhibits HIV RT and RNase H |
| (S)-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 706806-61-3 | 305.37 g/mol | Limited biological data available |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(2-amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, and how are intermediates protected during synthesis?
- Methodological Answer: The synthesis involves multi-step protection/deprotection strategies. For example, (2S,4R)-4-hydroxy-pyrrolidine derivatives are protected using tert-butyldimethylsilyl triflate (TBSOTf) and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to stabilize reactive hydroxyl groups during coupling reactions. Acid intermediates are activated using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU for amide bond formation . Post-coupling, magnesium bromide and 1-butanethiol are used for selective hydrolysis of SEM esters .
Q. How can researchers optimize purification of this compound to minimize impurities from coupling reactions?
- Methodological Answer: Column chromatography with gradients of ethyl acetate/hexane is effective for isolating intermediates. For final products, recrystallization using methanol/CH₂Cl₂/water (8:1:1 v/v) achieves >80% purity. Monitoring via TLC (silica gel, UV detection) ensures removal of unreacted amines or acids .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Waste must be segregated and stored in labeled containers for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of pyrrolidine derivatives, and what analytical methods validate configuration?
- Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial arrangements, particularly for (2S,4R) configurations. Polarimetry correlates observed rotations with literature values for intermediates like (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate .
Q. What mechanistic insights explain discrepancies in coupling efficiencies between EDCI/HOBt and HATU in amide bond formation?
- Methodological Answer: HATU generates active acyloxyphosphonium intermediates, enabling faster activation of carboxylic acids compared to EDCI/HOBt. However, steric hindrance from bulky benzyl ester groups may reduce HATU efficiency in certain steps, necessitating optimization of base (e.g., DIPEA) and solvent (e.g., dichloromethane vs. DMF) .
Q. How does the benzyl ester moiety influence the compound’s stability under varying pH conditions, and what degradation products form?
- Methodological Answer: The benzyl ester is stable in neutral conditions but hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. LC-MS analysis identifies degradation products like free carboxylic acids and benzyl alcohol. Accelerated stability studies (40°C/75% RH) over 4 weeks quantify degradation rates .
Q. What strategies mitigate racemization during the coupling of amino acid fragments to the pyrrolidine core?
- Methodological Answer: Low-temperature reactions (−20°C) and minimized reaction times reduce racemization. Coupling agents like BOP-Cl, which form less reactive intermediates, are preferred over HATU for stereosensitive steps. Chiral derivatization (e.g., Marfey’s reagent) followed by LC-MS confirms enantiopurity .
Data Contradiction Analysis
Q. How can conflicting reports on the reactivity of SEM-protected intermediates be reconciled?
- Methodological Answer: Discrepancies arise from varying hydrolysis conditions. SEM groups are stable to mild acids (e.g., AcOH/THF) but cleave rapidly with MgBr₂/1-butanethiol. Contradictory findings in literature may stem from incomplete removal of SEM under suboptimal conditions, verified via ¹H NMR monitoring of characteristic trimethylsilyl peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
